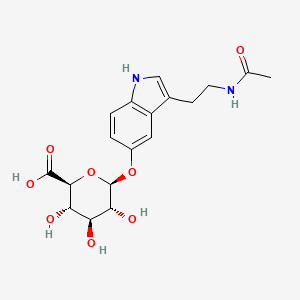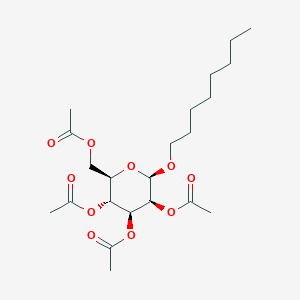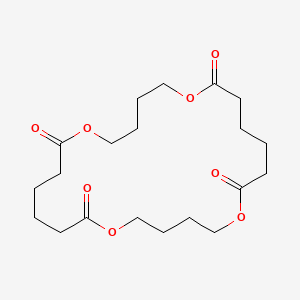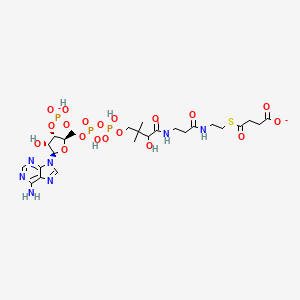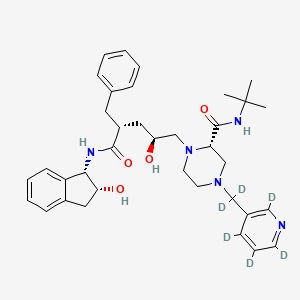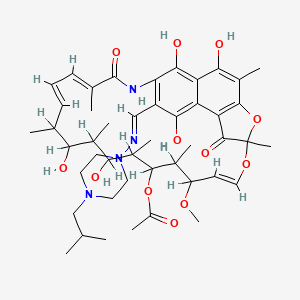
4-Hydroxy-3-methoxybenzaldehyde O-Methyloxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Hydroxy-3-methoxybenzaldehyde O-Methyloxime” is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 . It is available for purchase for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The exact structure is not provided in the search results.Aplicaciones Científicas De Investigación
Spectroscopic Analysis : 4-Hydroxy-3-methoxybenzaldehyde (HMB) shows distinct absorption and fluorescence spectral characteristics in different solvents, pH levels, and in the presence of beta-cyclodextrin (beta-CD). The study of its spectral properties helps understand its molecular interactions and potential applications in molecular spectroscopy (Rajendiran & Balasubramanian, 2008).
Metabolism Research : The compound has been used to study metabolism, particularly focusing on its excretion pathways and transformation into other compounds in animal models (Pham-Huu-Chanh, Chanvattey, & Patte, 1970).
Medical Applications : 4-Hydroxyanisole, derived from 4-Hydroxy-3-methoxybenzaldehyde, has been used in the treatment of malignant melanomas. Its detection and quantification in serum have implications in clinical diagnostics (Buell & Girard, 1984).
Crystal Structure Analysis : The crystal structures of methoxybenzaldehyde oxime derivatives, including 4-Hydroxy-3-methoxybenzaldehyde oxime, are important in understanding their chemical properties and potential applications in materials science (Gomes et al., 2018).
Pharmaceutical Chemistry : The compound has been studied for its role in the green synthesis of Schiff bases, which have potential applications in pharmaceuticals (Chigurupati et al., 2017).
Perfumery and Food Flavoring : As an intermediate in vanillin synthesis, 4-Hydroxy-3-methoxybenzaldehyde is significant in the perfumery and food flavoring industries (Tan Ju & Liao Xin, 2003).
Anti-Asthmatic Activity : The compound shows potential anti-asthmatic activity, possibly related to its effects on cyclooxygenase activities and oxidation (Jang, Lee, & Kim, 2010).
Antioxidant Research : It has been used in the synthesis of chalcone derivatives for evaluation of their antioxidant activities (Rijal, Haryadi, & Anwar, 2022).
Safety and Hazards
Propiedades
Número CAS |
93249-67-3 |
|---|---|
Fórmula molecular |
C9H11NO3 |
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
2-methoxy-4-[(E)-methoxyiminomethyl]phenol |
InChI |
InChI=1S/C9H11NO3/c1-12-9-5-7(6-10-13-2)3-4-8(9)11/h3-6,11H,1-2H3/b10-6+ |
Clave InChI |
TWLUCZWNLUUHJT-UXBLZVDNSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=N/OC)O |
SMILES |
COC1=C(C=CC(=C1)C=NOC)O |
SMILES canónico |
COC1=C(C=CC(=C1)C=NOC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




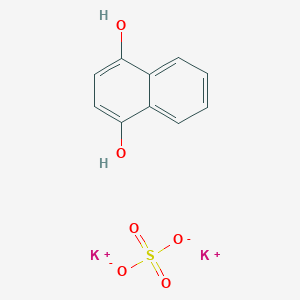



![(3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)azetidin-2-one](/img/structure/B1140600.png)
